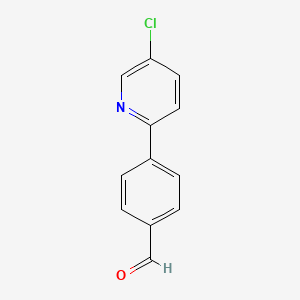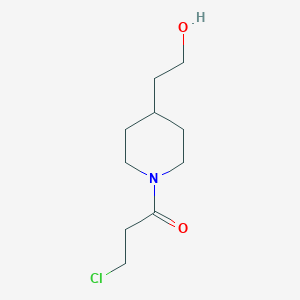
3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
説明
3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-1-hydroxyethyl-4-piperidone (CHP) is a compound that has been widely studied in recent years due to its potential applications in the field of scientific research. CHP is a synthetic compound that can be used as a reagent, catalyst, or reactant in a wide range of chemical reactions. CHP is also known to have a variety of biochemical and physiological effects on the body, making it a potentially useful tool for researchers in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
CHP is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology. CHP has been used in a variety of studies, including studies of the effects of drugs on the body, the effects of environmental toxins on the body, and the effects of dietary supplements on the body. CHP has also been used in studies of the effects of gene expression on the body. Additionally, CHP has been used in studies of the effects of radiation on the body.
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound could potentially interact with a wide range of biological targets.
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with a piperidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Given the prevalence of piperidine derivatives in pharmaceuticals , it’s likely that this compound could potentially influence a wide range of biochemical processes.
実験室実験の利点と制限
CHP is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology. CHP is relatively easy to synthesize and can be used in a variety of experiments. Additionally, CHP is relatively non-toxic and can be used in a variety of concentrations. However, CHP is not suitable for use in experiments involving animals, as it can have serious adverse effects on animals.
将来の方向性
There are a number of potential future directions for research involving CHP. One potential direction is to investigate the effects of CHP on the immune system. Additionally, further research could be conducted to investigate the effects of CHP on the cardiovascular system. Additionally, further research could be conducted to investigate the effects of CHP on the central nervous system. Additionally, further research could be conducted to investigate the effects of CHP on the endocrine system. Finally, further research could be conducted to investigate the effects of CHP on the gastrointestinal system.
特性
IUPAC Name |
3-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGVYFZTSVPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



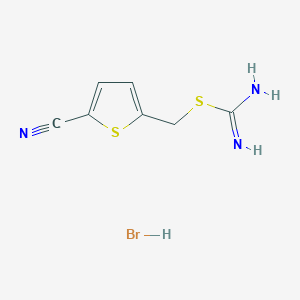
![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)




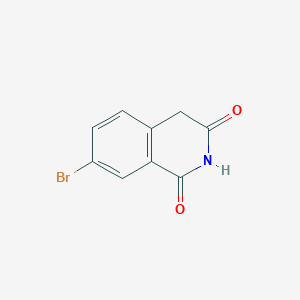
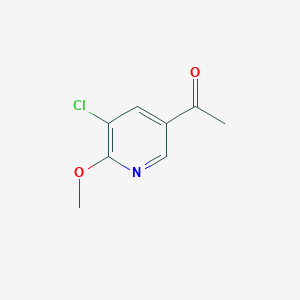
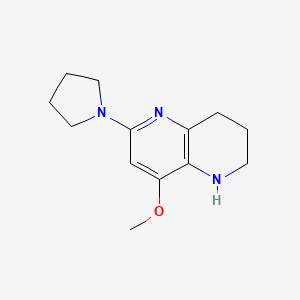
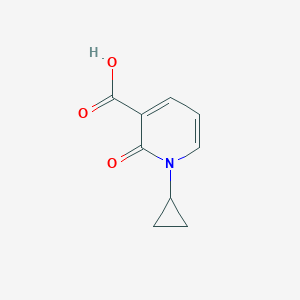
![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)

